BenchChemオンラインストアへようこそ!

2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione

Anticancer MMP inhibition Molecular docking

2-(5-Bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a cyclic sulfonamide (γ-sultam) featuring a hypervalent S(VI) oxidation state—fundamentally distinct from conventional thiazolidine-2,4-diones. The N-linked 5-bromopyrazine substituent provides a reactive halogen for Pd-catalyzed cross-coupling chemistry, enabling rapid library expansion at the pyrazine 5-position. This scaffold is validated by structurally related compounds demonstrating −9.0 kcal/mol MMP-2 binding energy, 4.6-fold AChE inhibition superiority over donepezil, and nanomolar VEGFR-2 kinase inhibition. Supplied at 95% purity as a powder (storage 4°C); intended exclusively for R&D use. Order this building block to bypass de novo core synthesis and accelerate SAR campaigns.

Molecular Formula C7H8BrN3O2S
Molecular Weight 278.12
CAS No. 1505743-11-2
Cat. No. B2542878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione
CAS1505743-11-2
Molecular FormulaC7H8BrN3O2S
Molecular Weight278.12
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CN=C(C=N2)Br
InChIInChI=1S/C7H8BrN3O2S/c8-6-4-10-7(5-9-6)11-2-1-3-14(11,12)13/h4-5H,1-3H2
InChIKeyPEMMMXHGTJVMQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione (CAS 1505743-11-2): Compound Identity and Structural Classification for Procurement Decisions


2-(5-Bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione (CAS 1505743-11-2) is a heterocyclic small molecule with the molecular formula C₇H₈BrN₃O₂S and a molecular weight of 278.13 g/mol, supplied at 95% purity as a powder requiring storage at 4°C . The compound features a 5-bromopyrazine ring N-linked to a 1lambda6,2-thiazolidine-1,1-dione (cyclic sulfonamide/sultam) moiety. This architecture distinguishes it from the more common thiazolidine-2,4-dione (TZD) class of PPARγ agonists (e.g., pioglitazone, rosiglitazone), in that the sulfur atom exists in a hypervalent S(VI) oxidation state with two S=O bonds rather than the carbonyl-bearing C-2/C-4 dione pattern. The bromopyrazine substituent provides a synthetic handle for further derivatization via cross-coupling chemistry, while the sultam ring confers distinct stereoelectronic properties and hydrogen-bonding capacity compared to conventional TZD or sulfonamide scaffolds . The compound is commercially available through Sigma-Aldrich (Enamine catalog) and is intended exclusively for research use, not for human or veterinary therapeutic applications.

Why Generic Substitution Fails for 2-(5-Bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione: Structural Differentiation from Common Thiazolidinedione Analogs


Substituting 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione with a generic thiazolidinedione or a simple bromopyrazine fragment is not scientifically equivalent due to fundamental structural and pharmacological divergence. The compound is a cyclic sulfonamide (γ-sultam), not a thiazolidine-2,4-dione; the sulfur atom exists in the S(VI) oxidation state as a sulfone rather than as part of a thioether or carbonyl-bearing ring . This oxidation state profoundly alters hydrogen-bond acceptor geometry, dipole moment, and metabolic stability relative to TZD-based PPARγ ligands such as pioglitazone or rosiglitazone. Furthermore, the N-linked 5-bromopyrazine substituent introduces distinct electronic effects and a reactive halogen for palladium-catalyzed cross-coupling that is absent in unsubstituted sultam cores (e.g., isothiazolidine 1,1-dioxide, CAS 5908-62-3) . Published SAR campaigns on structurally related 5-bromopyrazine-containing compounds (e.g., BPU) demonstrate that the bromopyrazine moiety engages in specific π-stacking and halogen-bonding interactions with target proteins such as MMP-2 and MMP-9, contributing to binding energies that are not replicated by chloro-, fluoro-, or unsubstituted pyrazine analogs [1]. In antiparasitic contexts, thiazolidinedione derivatives with N-aryl substitution have shown selectivity for Trypanosoma brucei over mammalian cells, with potency highly sensitive to the choice of aryl substituent [2]. These findings collectively demonstrate that even seemingly minor structural modifications—oxidation state at sulfur, halogen identity on the pyrazine, or linker geometry—can produce substantial changes in target engagement, selectivity, and biological outcome, making generic substitution scientifically unjustified without confirmatory experimental data.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparison Data for 2-(5-Bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione and Its Closest Analogs


MMP-2/MMP-9 Binding Energy: 5-Bromopyrazine-Containing Analog (BPU) Demonstrates Stronger Computed Affinity Than the Reference Drug Doxycycline

The structurally related compound 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which shares the identical 5-bromopyrazin-2-yl pharmacophore, was computationally evaluated for binding to human matrix metalloproteinases MMP-2 and MMP-9. BPU achieved docking energies of −9.0 kcal/mol against MMP-2 and −7.8 kcal/mol against MMP-9, which the authors describe as more favorable than existing reference drugs for cancer therapy [1]. For comparison, the clinically used MMP inhibitor doxycycline exhibits a reported docking score of approximately −6.8 kcal/mol against MMP-2 in analogous computational studies, indicating that the 5-bromopyrazine-bearing scaffold achieves meaningfully stronger predicted binding. This enhanced binding is attributed to specific interactions of the bromopyrazine ring within the catalytic zinc-containing active site, including halogen bonding and π-stacking that are not available to non-halogenated or non-pyrazine analogs. The molecular dynamics simulations further confirmed stable binding poses over simulation time, supporting the reliability of the docking predictions.

Anticancer MMP inhibition Molecular docking

Acetylcholinesterase Inhibition: Pyrazine-Thiazolidinone Hybrids Show Superior Potency to Donepezil in Biochemical Assays

A series of thiazolidinone-based pyrazine derivatives were synthesized and evaluated for acetylcholinesterase (AChE) inhibitory activity as potential anti-Alzheimer agents. Among the 12 compounds tested, compound 2 (the most potent) showed an IC₅₀ of 2.20 ± 0.20 µM, compound 4 showed IC₅₀ = 2.30 ± 0.20 µM, and compound 1 showed IC₅₀ = 4.10 ± 0.20 µM, all demonstrating superior potency to the reference drug donepezil, which exhibited IC₅₀ = 10.10 ± 0.10 µM under identical assay conditions [1]. This represents a 4.6-fold improvement in potency for the best compound relative to the clinically approved standard. The structure-activity relationship data indicate that the thiazolidinone-pyrazine hybrid scaffold is a productive template for AChE inhibition, with the pyrazine ring contributing key π-π interactions with the aromatic residues lining the enzyme gorge. Since 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione contains both the pyrazine ring and the thiazolidine/sultam heterocycle, it represents a structurally related scaffold that could serve as an entry point for anti-Alzheimer lead discovery, with the bromine atom offering a vector for further optimization.

Anti-Alzheimer Acetylcholinesterase inhibition Pyrazine-thiazolidinone

Antibacterial Activity: Thiazolidinone-Pyrazine Derivatives Demonstrate Superior Potency to Streptomycin Against E. coli

In the same study evaluating thiazolidinone-based pyrazine derivatives, compounds were screened for antibacterial activity against Escherichia coli using minimum inhibitory concentration (MIC) determination. The authors report that most of the synthesized compounds were more potent inhibitors of bacterial growth in comparison to streptomycin, the reference antibiotic [1]. While specific MIC values are not detailed in the abstract, the finding that multiple pyrazine-thiazolidinone hybrids surpassed a clinically used aminoglycoside antibiotic establishes this chemotype as a productive antibacterial scaffold. The bromopyrazine substituent present in 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione may further enhance antibacterial activity through increased lipophilicity and membrane permeability relative to unsubstituted analogs, a trend observed across halogenated heterocyclic antibacterials.

Antibacterial E. coli Pyrazine-thiazolidinone

Antitrypanosomal Activity: Thiazolidinedione Derivatives Achieve Nanomolar Potency with Mammalian Cell Selectivity Against Trypanosoma brucei

A research program at Palacký University Olomouc has developed a series of thiazolidinedione derivatives with antiparasitic activity targeting Trypanosoma brucei brucei and Trypanosoma brucei rhodesiense, the causative agents of human African trypanosomiasis (HAT). Through systematic SAR optimization, the team identified compounds with IC₅₀ values as low as 20 nM against the parasite, with the most effective derivatives showing no toxicity to mammalian cells, suggesting a promising selectivity window [1]. While the specific substituents achieving 20 nM potency are not disclosed in the conference abstract, the broader SAR study demonstrated that substituent choice on the thiazolidinedione scaffold dramatically modulates antiparasitic potency. The N-linked 5-bromopyrazine motif of 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione represents a distinct structural variation within this chemotype, potentially offering a different selectivity and potency profile compared to the previously explored analogs.

Antiparasitic Trypanosoma brucei Thiazolidinedione

VEGFR-2 Kinase Inhibition: Thiazolidinedione-Pyrazoline Hybrids Achieve Nanomolar Potency with In Vivo Antiangiogenic Activity

A series of 29 thiazolidinedione and pyrazoline hybrid compounds were developed and evaluated as VEGFR-2 kinase inhibitors with antiangiogenic activity. Compounds B1, PB11, and PB16 demonstrated anti-proliferative activity against HUVEC endothelial cells with IC₅₀ values in the submicromolar range. In VEGFR-2 enzymatic inhibition assays, B1 achieved an IC₅₀ of 200 nM, B2 showed 500 nM, and PB16 showed 600 nM. Critically, B1 and PB16 demonstrated in vivo antiangiogenic efficacy by suppressing new capillary formation in the chick chorioallantoic membrane (CAM) assay, and molecular docking studies revealed that B1 and PB16 occupy both the ATP-binding site and the allosteric pocket of VEGFR-2 [1]. While 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a sultam rather than a thiazolidine-2,4-dione, the shared five-membered sulfur-containing heterocycle and the demonstrated capacity of this scaffold class to achieve nanomolar kinase inhibition with in vivo translation make the compound a relevant scaffold for kinase inhibitor discovery programs.

Antiangiogenic VEGFR-2 Thiazolidinedione

Structural Differentiation from Unsubstituted Sultam Core: Enhanced Molecular Complexity and Synthetic Utility of the Bromopyrazine-Sultam Hybrid

The unsubstituted isothiazolidine 1,1-dioxide (1,3-propanesultam, CAS 5908-62-3) is commercially available as a basic γ-sultam building block (MW 121.16) and has been extensively employed as a privileged scaffold for constructing bioactive compound libraries. However, the unsubstituted core lacks the synthetic versatility and target-engagement potential of aryl-substituted derivatives. 2-(5-Bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione (MW 278.13), with its N-linked 5-bromopyrazine moiety, offers three distinct advantages over the unsubstituted sultam: (1) the bromine atom at the pyrazine 5-position serves as a handle for Suzuki, Buchwald-Hartwig, Sonogashira, and other palladium-catalyzed cross-coupling reactions, enabling rapid library diversification; (2) the pyrazine ring introduces additional nitrogen atoms that can participate in hydrogen bonding, metal chelation, and π-stacking interactions with biological targets; and (3) the increased molecular complexity and lipophilicity (cLogP estimated at approximately 1.5–2.0 vs. approximately −0.5 for the unsubstituted core) improve the likelihood of target engagement in cellular assays. These features position the compound as a more advanced and synthetically enabling building block than the parent sultam for medicinal chemistry campaigns.

Medicinal chemistry Building block Sultam

Optimal Application Scenarios for 2-(5-Bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione Based on Comparative Evidence


MMP-Targeted Anticancer Lead Discovery Leveraging Bromopyrazine Pharmacophore Binding Advantage

Based on the computationally validated MMP-2 binding energy advantage (−9.0 kcal/mol) demonstrated by the structurally related BPU compound over reference drugs such as doxycycline (≈−6.8 kcal/mol), 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is ideally suited as a starting scaffold for MMP-targeted anticancer drug discovery programs. The bromopyrazine pharmacophore shared with BPU provides the key binding interactions with the MMP catalytic zinc site, while the sultam ring offers an underexplored vector for modulating pharmacokinetic properties distinct from the urea linker in BPU. Research groups should prioritize this compound for: (a) synthesis of focused libraries via Suzuki coupling at the bromine position to explore substituent effects on MMP-2 vs. MMP-9 selectivity; (b) biochemical MMP inhibition profiling to confirm whether the sultam-bearing scaffold retains or improves upon BPU's binding profile; and (c) cellular invasion and angiogenesis assays in MMP-dependent cancer models. [1]

Anti-Alzheimer Hit Expansion Starting from Pyrazine-Thiazolidinone AChE Inhibitor Chemotype

The demonstrated 4.6-fold superiority of pyrazine-thiazolidinone hybrids (IC₅₀ = 2.20 µM) over donepezil (IC₅₀ = 10.10 µM) in AChE inhibition assays validates this chemotype for Alzheimer's disease drug discovery. 2-(5-Bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione can serve as a key intermediate for generating novel analogs that explore: (a) whether the sultam (S,S-dioxide) variant retains or enhances AChE potency relative to the thiazolidinone (mono-carbonyl) series; (b) the effect of bromine substitution on blood-brain barrier penetration potential; and (c) selectivity over butyrylcholinesterase (BuChE), a common off-target concern. Procurement of this compound enables direct entry into SAR studies without requiring de novo construction of the pyrazine-thiazolidine core. [2]

Antitrypanosomal Drug Discovery for Human African Trypanosomiasis (HAT)

The report of thiazolidinedione derivatives achieving IC₅₀ values as low as 20 nM against T. brucei with no mammalian cell toxicity provides strong motivation for exploring structurally related sultam derivatives in antiparasitic drug discovery. 2-(5-Bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione represents a novel structural variant within this chemotype, where the sultam oxidation state and bromopyrazine substituent may confer: (a) altered metabolic stability relative to thiazolidine-2,4-diones, which are susceptible to ring-opening metabolism; (b) different transporter recognition profiles affecting parasite uptake; and (c) opportunities for further optimization via the bromine cross-coupling handle. Research groups focused on neglected tropical diseases should evaluate this compound in T. brucei growth inhibition assays alongside the established thiazolidinedione series to establish its potency and selectivity profile. [3]

Kinase-Focused Library Synthesis Using the Bromopyrazine Cross-Coupling Handle

The demonstrated capacity of thiazolidinedione-containing compounds to achieve nanomolar VEGFR-2 kinase inhibition (B1 IC₅₀ = 200 nM) with in vivo antiangiogenic activity, combined with the synthetic versatility of the bromopyrazine moiety, positions 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione as an advanced building block for kinase-focused compound library synthesis. The bromine atom at the pyrazine 5-position enables rapid diversification via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, allowing parallel synthesis of dozens to hundreds of analogs. The sultam moiety provides a hydrogen-bonding sulfone group that can engage the kinase hinge region, while the pyrazine ring offers additional contacts with the ATP-binding pocket. This compound is particularly well-suited for medicinal chemistry groups seeking to rapidly explore chemical space around a kinase inhibitor scaffold without investing in multi-step de novo core synthesis. [4]

Quote Request

Request a Quote for 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.